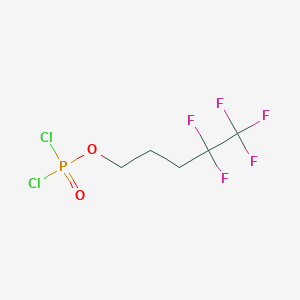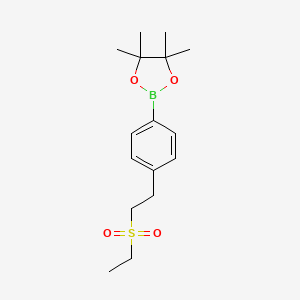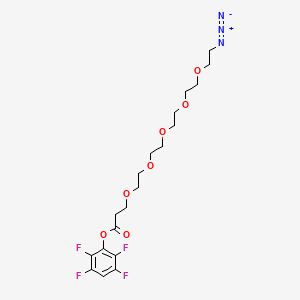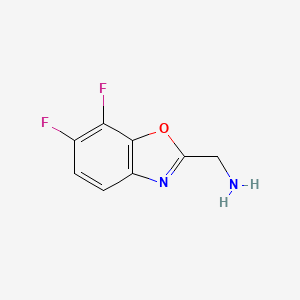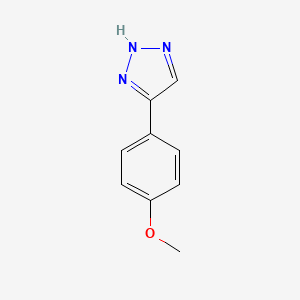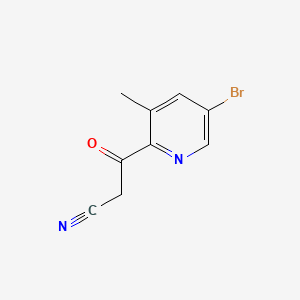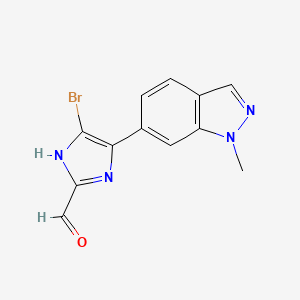
5-Bromo-4-(1-methyl-6-indazolyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD33022705” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022705” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to obtain “MFCD33022705” in its pure form.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022705” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. The process may include:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD33022705” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD33022705” into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving “MFCD33022705” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts such as palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
“MFCD33022705” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, exploring its efficacy in treating certain medical conditions.
Industry: “MFCD33022705” is utilized in industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which “MFCD33022705” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions is crucial for elucidating its mode of action and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds: Several compounds share structural similarities with “MFCD33022705,” including:
Compound A: Known for its similar reactivity and applications in chemical synthesis.
Compound B: Shares structural features but differs in its specific functional groups and reactivity.
Compound C: Used in similar industrial applications but has distinct chemical properties.
Uniqueness: What sets “MFCD33022705” apart from these similar compounds is its unique combination of reactivity, stability, and specific applications. Its distinct molecular structure allows for unique interactions and reactions, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C12H9BrN4O |
|---|---|
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
5-bromo-4-(1-methylindazol-6-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN4O/c1-17-9-4-7(2-3-8(9)5-14-17)11-12(13)16-10(6-18)15-11/h2-6H,1H3,(H,15,16) |
Clave InChI |
IMWDBSXIDUKCLO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


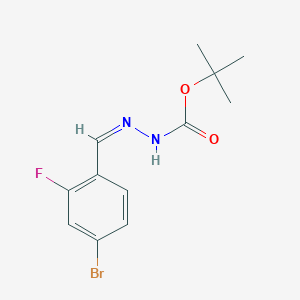
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)

